5-(5,7-Dichloro-benzooxazol-2-yl)-2-methyl-phenylamine
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Overview
Description
5-(5,7-Dichloro-benzooxazol-2-yl)-2-methyl-phenylamine is a chemical compound known for its unique structure and properties It features a benzooxazole ring substituted with dichloro groups and a methyl-phenylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5,7-Dichloro-benzooxazol-2-yl)-2-methyl-phenylamine typically involves the following steps:
Formation of the Benzooxazole Ring: This can be achieved by cyclization of appropriate precursors under specific conditions.
Introduction of Dichloro Groups: Chlorination reactions are employed to introduce dichloro substituents on the benzooxazole ring.
Attachment of the Methyl-Phenylamine Moiety: This step involves coupling reactions, often using reagents like amines and catalysts to facilitate the formation of the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(5,7-Dichloro-benzooxazol-2-yl)-2-methyl-phenylamine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its properties.
Reduction: Reduction reactions can be used to remove or modify specific substituents.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.
Scientific Research Applications
5-(5,7-Dichloro-benzooxazol-2-yl)-2-methyl-phenylamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(5,7-Dichloro-benzooxazol-2-yl)-2-methyl-phenylamine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(5,7-Dichloro-benzooxazol-2-yl)-phenylamine
- 5-(5,7-Dichloro-benzooxazol-2-yl)-phenylamine
- 2-Methyl-5-(5,7-dichloro-benzooxazol-2-yl)-phenylamine
Uniqueness
5-(5,7-Dichloro-benzooxazol-2-yl)-2-methyl-phenylamine is unique due to its specific substitution pattern and the presence of both dichloro and methyl-phenylamine groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O/c1-7-2-3-8(4-11(7)17)14-18-12-6-9(15)5-10(16)13(12)19-14/h2-6H,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFTXXDIDKDWLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C(=CC(=C3)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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